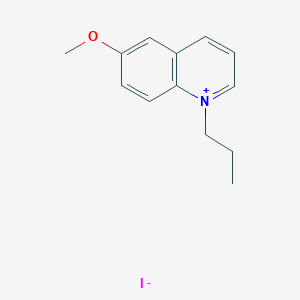

6-methoxy-1-propylquinolinium iodide

Description

6-Methoxy-1-propylquinolinium iodide is a quaternary quinolinium derivative characterized by a methoxy group at the 6-position and a propyl chain at the 1-position of the quinoline core. The iodide counterion enhances solubility and stabilizes the cationic structure.

Properties

IUPAC Name |

6-methoxy-1-propylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-10-12(15-2)6-7-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHAKENVIGLOBZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC2=C1C=CC(=C2)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between 6-methoxy-1-propylquinolinium iodide and its analogs:

Key Observations:

- Alkyl Chain Effects : The propyl chain enhances lipophilicity compared to methyl or hydroxypropyl groups, which could improve membrane permeability but reduce solubility relative to hydroxylated analogs .

- Counterion Role : Iodide ions stabilize the cationic structure and may facilitate interactions with biomolecules, as seen in indolium derivatives . Chloride analogs exhibit higher solubility but differ in bioactivity profiles .

Antimicrobial Activity:

- Target Compound: Likely exhibits antimicrobial activity based on quinolinium derivatives’ established roles. The propyl chain may enhance efficacy against Gram-positive bacteria compared to shorter alkyl chains .

- 1-(3-Hydroxypropyl)-2-methylquinolinium iodide: Demonstrates superior antimicrobial activity due to hydroxyl-driven solubility and bioavailability .

- Quinolinium chloride: Shows broader cytotoxicity, possibly due to chloride’s smaller ionic radius enabling deeper cellular penetration .

Stability and Reactivity

- Stability: Quaternary ammonium structures (e.g., indolium and quinolinium iodides) are generally stable in aqueous media. The iodide ion in this compound likely enhances stability compared to bromide or chloride analogs .

- Reactivity : Propyl chains may increase susceptibility to oxidative degradation compared to methyl groups, though this is offset by the methoxy group’s electron-donating effects .

Q & A

Basic: What are the common synthetic routes for 6-methoxy-1-propylquinolinium iodide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves quaternization of 6-methoxyquinoline with 1-iodopropane under reflux in anhydrous solvents like acetone or acetonitrile. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent polarity: Higher polarity solvents (e.g., DMF) may accelerate quaternization but increase iodide substitution risks .

- Stoichiometry: A 1:1.2 molar ratio of 6-methoxyquinoline to 1-iodopropane ensures excess alkylating agent for completeness.

Post-synthesis, purification via recrystallization (ethanol/water mixtures) removes unreacted precursors. Monitor yield and purity using TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of quinoline C-1 proton at δ ~8.5 ppm) .

Basic: How can structural confirmation of this compound be achieved using spectroscopic methods?

Methodological Answer:

- NMR:

- ¹H NMR: Look for the downfield shift of the quinolinium C-1 proton (δ ~9.5–10.0 ppm) due to quaternization. The propyl chain shows triplet signals for CH₂ groups (δ ~1.0–1.8 ppm) and a triplet for the terminal CH₃ (δ ~0.9 ppm).

- ¹³C NMR: Confirm the methoxy group (δ ~55 ppm) and the quinolinium C-1 carbon (δ ~145 ppm) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M-I]⁺ peaks corresponding to the molecular ion of the quinolinium cation. High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₆NO⁺ requires m/z 202.1227) .

Advanced: What strategies mitigate contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR)?

Methodological Answer:

Contradictions often arise from:

- Impurities: Recrystallize using mixed solvents (e.g., ethanol/diethyl ether) to remove residual alkylating agents.

- Solvent interactions: Use deuterated DMSO for NMR if the compound is poorly soluble in CDCl₃.

- Tautomerism: For quinolinium derivatives, verify absence of keto-enol tautomers via 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .

If iodide substitution occurs (e.g., with chloride), use ion-exchange chromatography and confirm via elemental analysis or ICP-MS for halide content .

Advanced: How does the methoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The methoxy group at C-6:

- Electron-donating effect: Stabilizes the quinolinium cation via resonance, reducing electrophilicity at C-2 and C-4.

- Steric hindrance: Directs nucleophilic attack to less hindered positions (e.g., C-8).

To test reactivity, perform kinetic studies with nucleophiles (e.g., CN⁻, SCN⁻) in polar aprotic solvents. Monitor progress via UV-Vis (λmax shifts due to adduct formation) and compare rate constants with non-methoxy analogs .

Advanced: What are the challenges in designing biological assays for this compound, and how can they be addressed?

Methodological Answer:

- Solubility: Poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1%) or liposomal encapsulation.

- Membrane interaction: Use fluorescence quenching assays with model membranes (e.g., DPPC liposomes) to quantify binding affinity.

- Cytotoxicity controls: Compare with structurally similar compounds (e.g., 6-methoxy-N-ethylquinolinium iodide) to isolate effects of the propyl chain .

For antimicrobial studies, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, adjusting inoculum density to minimize false negatives .

Advanced: How can computational methods predict the compound’s potential as a fluorescent probe or drug carrier?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict absorption/emission wavelengths. Compare with experimental UV-Vis/fluorescence data (e.g., λem ~450 nm for quinolinium derivatives).

- Molecular docking: Simulate interactions with biological targets (e.g., DNA grooves or P-glycoprotein) using AutoDock Vina. Validate with SPR or ITC binding assays .

- LogP estimation: Use ChemDraw or Molinspiration to predict hydrophobicity and optimize drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.